Cyclo(-Leu-Phe)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMOMIYLJMOQJ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993602 | |
| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-77-5 | |
| Record name | Cyclo(L-Phe-L-Leu) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(leucyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclo Leu Phe and Its Analogues
Chemical Synthesis Approaches for Diketopiperazines
The synthesis of the 2,5-diketopiperazine (DKP) core, the structural foundation of CYCLO(-LEU-PHE), can be achieved through several chemical strategies. These methods are broadly categorized into amide bond formation, N-alkylation, and C-acylation. wikipedia.org
A predominant method for forming 2,5-diketopiperazines involves the cyclization of dipeptides. wikipedia.org This can be accomplished through various peptide synthesis techniques. For instance, dipeptides with a terminal ester group often undergo spontaneous cyclization. wikipedia.org However, a significant challenge in this approach is the potential for racemization. wikipedia.org
A versatile two-step process has been reported for producing cysteine-based 2,5-diketopiperazines. This involves an initial thiol-ene click reaction with acrylates, followed by the dimerization of the resulting amino acid intermediates. royalsocietypublishing.org High temperatures used in this process can lead to the epimerization of the chiral α-proton, resulting in a mixture of cis and trans-DKP isomers. royalsocietypublishing.org
Another approach involves a three-step sequence that includes the catalytic condensation of amino acids, deprotection of the nitrogen-protecting group, and subsequent intramolecular cyclization. organic-chemistry.org This method offers high yields and improved atom economy by avoiding the use of stoichiometric condensation reagents. organic-chemistry.org A notable example is the use of diboronic acid anhydride (B1165640) as a dehydration catalyst, which facilitates a selective and efficient peptide bond formation with water as the only byproduct. organic-chemistry.org
Furthermore, iterative aldol (B89426) condensations have been employed to install side chains onto a pre-existing diketopiperazine nucleus. rsc.org This strategy provides a general route to a variety of mono-alkylidene diketopiperazine structures, including those derived from non-canonical amino acids. rsc.org
The Ugi reaction, a multi-component reaction involving an isonitrile, an amino acid, an aldehyde, and an amine, can also be utilized to produce dipeptides with high yield and optical purity, which can then be cyclized to form DKPs. wikipedia.org
Stereoselective Synthesis of CYCLO(-LEU-PHE) Stereoisomers
The stereochemistry of CYCLO(-LEU-PHE) is a critical determinant of its biological activity. As it contains two chiral centers, four possible stereoisomers can exist. The development of stereoselective synthetic methods is therefore crucial for isolating and studying the individual isomers.
A common strategy for synthesizing DKP stereoisomers involves a systematic approach where all possible stereoisomers of a target DKP, such as those of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro), are synthesized for spectroscopic and biological evaluation. mdpi.comresearchgate.netnih.gov This allows for the unambiguous assignment of the absolute configuration of naturally occurring or synthetically produced DKPs. mdpi.comresearchgate.netnih.gov Spectroscopic techniques like electronic circular dichroism (ECD) have proven effective in differentiating between DKP stereoisomers. mdpi.comresearchgate.netnih.gov
The synthesis of specific stereoisomers often starts with the appropriate chiral amino acid precursors. For example, the synthesis of Leu-enkephalin analogues containing substituted β-turn dipeptide mimetics has been achieved through the stereoselective synthesis of 8-phenyl thiaindolizidinone amino acids, which were then incorporated into the peptide sequence. rsc.org This highlights the importance of controlling stereochemistry at each step of the synthesis to obtain the desired final isomer.
Solid-Phase Peptide Synthesis Strategies for Cyclic Dipeptides
Solid-phase peptide synthesis (SPPS) offers a powerful and efficient platform for the synthesis of cyclic dipeptides like CYCLO(-LEU-PHE). wikipedia.org In SPPS, the growing peptide chain is covalently attached to a solid support, which simplifies the purification process as excess reagents and by-products can be removed by simple washing and filtration. wikipedia.org
Two main protecting group strategies are commonly employed in SPPS: the Boc/benzyl (B1604629) and the Fmoc/tert-butyl approaches. wikipedia.org The choice of strategy depends on the desired cleavage conditions. For the synthesis of cyclic peptides, the peptide can be cyclized while still attached to the solid support. wikipedia.org This is often achieved by deprotecting the C-terminus and allowing it to react with the deprotected N-terminus. wikipedia.org Various cyclization reagents such as HBTU/HOBt/DIEA and PyBop/DIEA can be used to facilitate this on-resin cyclization. wikipedia.org
A significant side reaction in SPPS, particularly when using Wang resins, is the formation of diketopiperazines (DKPs). nih.gov This occurs when the free amino group of the second amino acid attacks the ester linkage to the resin, leading to premature cleavage of the dipeptide as a cyclic product. nih.gov While often considered a side reaction, this tendency can be exploited for the deliberate synthesis of cyclic dipeptides.
The "cyclative cleavage" method is another effective SPPS strategy. In this approach, the final cyclization step simultaneously cleaves the cyclic peptide from the resin. frontiersin.org This has been successfully applied to the synthesis of various cyclic peptides, including homodetic and heterodetic structures. frontiersin.org
Enzymatic and Biocatalytic Routes for Analog Generation
Enzymatic and biocatalytic methods are increasingly being explored as green and efficient alternatives to traditional chemical synthesis for generating CYCLO(-LEU-PHE) analogues. openaccessjournals.com Biocatalysts, such as enzymes, offer high enantioselectivity and regioselectivity under mild reaction conditions. openaccessjournals.com
Proteases, which are enzymes that cleave peptide bonds, can be used in reverse to synthesize peptides. thieme-connect.de In a kinetically controlled approach, an acyl donor ester reacts with a protease to form an acyl-enzyme intermediate. This intermediate can then react with an amino component to form a new peptide bond. thieme-connect.de By carefully controlling the reaction conditions, the synthesis of the desired peptide can be favored over hydrolysis. thieme-connect.de
Biphasic systems, where the enzyme and hydrophilic nucleophile are in an aqueous phase and the hydrophobic acyl donor is in an organic phase, have been shown to be highly effective for enzymatic peptide synthesis. researchgate.net This setup allows for the continuous synthesis of the peptide product, which partitions into the organic phase, preventing its enzymatic hydrolysis. researchgate.net
Advances in recombinant DNA technology and protein engineering are enabling the development of novel biocatalysts with improved stability and activity for industrial applications. openaccessjournals.com These engineered enzymes can be used to produce a wide range of peptide analogues, including those incorporating non-canonical amino acids. europa.eu Furthermore, whole-cell biocatalysts, which utilize the entire metabolic machinery of a microorganism, are being developed for the synthesis of complex molecules. europa.eu
Structural Elucidation and Conformational Analysis of Cyclo Leu Phe
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including cyclic peptides like CYCLO(-LEU-PHE).
High-resolution 1H and 13C NMR spectroscopy are fundamental in assigning the specific proton and carbon atoms within the CYCLO(-LEU-PHE) molecule. In a study of various diketopiperazines, the 1H and 13C NMR spectra of cyclo(L-Leu-L-Phe) were recorded in deuterated chloroform (B151607) (CDCl3) at 500 MHz and 126 MHz, respectively. mdpi.com The chemical shifts provide detailed information about the electronic environment of each nucleus.
For instance, the proton NMR spectrum of cyclo(L-Leu-L-Phe) shows distinct signals for the aromatic protons of the phenylalanine residue and the aliphatic protons of the leucine (B10760876) residue. mdpi.com Similarly, the 13C NMR spectrum reveals characteristic peaks for the carbonyl carbons, alpha-carbons, and side-chain carbons of both amino acid residues. mdpi.com These assignments are the first step in a more detailed structural analysis.
Table 1: 1H and 13C NMR Chemical Shifts (δ) for cyclo(L-Leu-L-Phe) in CDCl3
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Phe-NH | 7.39 (d, J = 3.7 Hz) | - |
| Phe-Hα | 4.31 (q, J = 4.6 Hz) | 56.99 |
| Phe-Hβ | 3.21 (dd, J=13.8, 5.6 Hz), 3.06 (dd, J=13.8, 4.2 Hz) | 39.16 |
| Phe-Aromatic | 7.31 (s, 2H), 7.21 (d, J = 6.6 Hz, 2H) | 134.79, 130.00, 128.71, 127.31 |
| Leu-NH | - | - |
| Leu-Hα | 3.61 (dt, J = 11.6, 8.5 Hz) | 58.34 |
| Leu-Hβ | 2.15 (dt, J=12.4, 6.4 Hz), 1.96–1.86 (m, 1H) | 44.35 |
| Leu-Hγ | 1.79–1.62 (m, 2H) | 28.74 |
| Leu-Hδ | - | 21.02 |
| Carbonyls | - | 170.03, 164.14 |
Data sourced from Domzalski et al., 2021. mdpi.com
Two-dimensional (2D) NMR techniques, such as Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further insights into the connectivity and spatial proximity of atoms. COSY experiments establish correlations between protons that are coupled to each other, helping to confirm the assignment of protons within the leucine and phenylalanine spin systems. scispace.comresearchgate.net
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Characterization and Purification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula of CYCLO(-LEU-PHE). mdpi.com For instance, the calculated mass for the protonated molecule [M+H]+ of C15H20N2O2 is 261.1598, and the observed mass is typically very close to this value, confirming the identity of the compound. mdpi.com
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and analysis of cyclic peptides. frontiersin.orgmdpi.com In the synthesis and isolation of CYCLO(-LEU-PHE) and its stereoisomers, semi-preparative HPLC is often used to purify the crude product. mdpi.com Analytical HPLC can then be used to assess the purity of the final compound. frontiersin.org The retention time in an HPLC system is a characteristic property of a compound under specific conditions (e.g., column type, mobile phase composition, flow rate), and it can be used to distinguish between different compounds in a mixture. frontiersin.org
Electronic Circular Dichroic (ECD) Spectroscopy for Stereochemical Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is particularly useful for determining the absolute stereochemistry of chiral molecules like cyclic dipeptides. mdpi.comnih.gov CYCLO(-LEU-PHE) has two chiral centers, leading to four possible stereoisomers: cyclo(L-Leu-L-Phe), cyclo(D-Leu-D-Phe), cyclo(L-Leu-D-Phe), and cyclo(D-Leu-L-Phe).
ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms in a molecule. By comparing the experimental ECD spectrum of an unknown sample to the spectra of synthesized standards of known stereochemistry, the absolute configuration of the natural product can be unambiguously assigned. mdpi.comresearchgate.net Studies have shown that ECD can clearly differentiate between the stereoisomers of CYCLO(-LEU-PHE), making it a powerful tool for stereochemical assignment. mdpi.comresearchgate.net
Computational Chemistry Approaches for Conformational and Solution Structures
Computational chemistry provides valuable tools for exploring the conformational landscape and understanding the solution structures of cyclic peptides.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.neteie.gr For cyclic peptides like CYCLO(-LEU-PHE), MD simulations can be used to sample the vast conformational space available to the molecule in solution. nih.govacs.org These simulations can provide insights into the flexibility of the peptide backbone and the preferred orientations of the amino acid side chains. researchgate.net
In-Depth Analysis of CYCLO(-LEU-PHE) Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed computational studies focusing specifically on the chemical compound CYCLO(-LEU-PHE) are not publicly available. As a result, an in-depth article on its structural elucidation and conformational analysis based on Density Functional Theory (DFT), molecular orbital (HOMO/LUMO) analysis, and Natural Bond Orbital (NBO) analysis, as per the requested outline, cannot be generated at this time.
Computational chemistry is a powerful tool for predicting the properties of molecules. Techniques such as DFT are employed to determine the most stable three-dimensional arrangements of atoms (ground state geometries) and to simulate their vibrational spectra. This information is crucial for understanding a molecule's structure and behavior.
While extensive research exists applying these computational methods to various cyclic dipeptides, which are a class of compounds to which CYCLO(-LEU-PHE) belongs, specific findings for CYCLO(-LEU-PHE) itself are absent from the reviewed literature. Studies on analogous compounds such as cyclo(Gly-Leu) and cyclo(His-Phe) have demonstrated the utility of these theoretical approaches in characterizing their structural and electronic features. However, without direct calculations on CYCLO(-LEU-PHE), any detailed discussion would be speculative and would not adhere to the required scientific accuracy for this specific compound.
The absence of such specific data underscores a potential area for future research, as the computational characterization of CYCLO(-LEU-PHE) would contribute valuable information to the broader understanding of cyclic dipeptides.
Self Assembly Propensity and Supramolecular Organization of Cyclo Leu Phe
Investigation of Self-Assembly Behavior in Aqueous Solutions
The self-assembly of CYCLO(-LEU-PHE) in aqueous environments is a complex process influenced by factors such as solvent composition and temperature. eie.grresearchgate.net While its dissolution in pure water can be challenging, studies have shown that it can form hydrogels in solvent mixtures, such as methanol/water. eie.grmdpi.com In a methanol/water (3:7) system, CYCLO(-LEU-PHE) demonstrates a strong tendency to self-assemble, giving rise to hydrogel formations composed of fibril-like networks. researchgate.neteie.grresearchgate.net
This behavior is attributed to the strong propensity for self-assembly among the CYCLO(-LEU-PHE) molecules. eie.gr The process involves the spontaneous organization of the dipeptide molecules into ordered, biocompatible nanostructures under mild conditions. eie.grnih.gov The hydrogen bonds between the cyclic dipeptide backbones are a primary driving force for the molecular organization into long-range ordered nanofibers. nih.gov These hydrogels can be remarkably stable, even under harsh conditions such as the presence of salts, proteins, enzymes, or in acidic and basic aqueous solutions. nih.gov
Computational studies, specifically all-atom molecular dynamics (MD) simulations, support the strong self-assembly propensity of CYCLO(-LEU-PHE) in water. eie.gr These simulations show a clear attraction between CYCLO(-LEU-PHE) molecules, leading to the formation of aggregates. eie.gr The exclusion of water molecules from the vicinity of the dipeptide is a notable characteristic, indicating strong hydrophobic interactions that contribute to the assembly. eie.gr
Comparative Studies with Linear Dipeptide Counterparts (Leu-Phe, Phe-Leu)
To understand the role of the cyclic structure in self-assembly, comparative studies have been conducted with its linear counterparts, Leucine-Phenylalanine (Leu-Phe) and Phenylalanine-Leucine (Phe-Leu). researchgate.neteie.grnih.gov These studies consistently reveal a significantly higher self-assembly propensity for the cyclic form. researchgate.neteie.grnih.gov
The observed order of self-assembling propensity is: CYCLO(-LEU-PHE) > Leu-Phe > Phe-Leu . researchgate.netacs.orgnih.gov
Key Findings from Comparative Studies:
Potential of Mean Force (PMF) Calculations: PMF calculations, which quantify the effective interaction between molecules, show the strongest attraction for CYCLO(-LEU-PHE). The attractive well for CYCLO(-LEU-PHE) is approximately 3 kBT, whereas for Leu-Phe it is around 1 kBT (comparable to thermal fluctuations). In contrast, Phe-Leu exhibits a fully repulsive potential, indicating no tendency for self-assembly. eie.gr
Radial Distribution Function (rdf): The pair radial distribution function (rdf) between the centers of mass of the dipeptides further confirms these findings. CYCLO(-LEU-PHE) shows the highest and widest peak, suggesting the formation of larger aggregates compared to Leu-Phe. Phe-Leu, in agreement with PMF data, shows a very weak propensity for self-assembly. eie.gr
Water Exclusion: The rdf between the dipeptides and water molecules demonstrates the most significant exclusion of water from the vicinity of CYCLO(-LEU-PHE) molecules, followed by Leu-Phe. The Phe-Leu system shows an almost uniform distribution of water, consistent with its poor self-assembly. eie.gr
Structural Rigidity: The rigid, pre-organized conformation of the diketopiperazine ring in CYCLO(-LEU-PHE) is a key factor in its superior self-assembly capability compared to the more flexible linear dipeptides. researchgate.netresearchgate.net
| Compound | Self-Assembly Propensity | Key Interaction Strength (PMF) | Observed Structure in Solution |
|---|---|---|---|
| CYCLO(-LEU-PHE) | Strongest | ~3 kBT | Large aggregates, hydrogel fibril-like networks. researchgate.neteie.gr |
| Leu-Phe | Milder | ~1 kBT | Smaller aggregates, fibril-like formations. eie.gr |
| Phe-Leu | Weak/None | Repulsive | Dispersed molecules. eie.gr |
Computational Modeling of Non-Covalent Interactions and Supramolecular Architectures
Computational modeling, particularly all-atom molecular dynamics (MD) simulations, offers profound insights into the non-covalent interactions that govern the self-assembly of CYCLO(-LEU-PHE). acs.orgeie.gracs.org These simulations allow for a quantitative prediction of the conformational, structural, and dynamical properties at the molecular level. eie.grnih.gov
The primary non-covalent forces at play are:
Hydrogen Bonds: The two amide groups within the diketopiperazine ring are crucial for forming intermolecular hydrogen bonds, which are a dominant driving force for creating long-range ordered structures like nanofibers. nih.govresearchgate.net
Hydrophobic Interactions: The isobutyl side chain of leucine (B10760876) and the benzyl (B1604629) side chain of phenylalanine contribute significantly to hydrophobic collapse in aqueous solutions, driving the molecules to aggregate and exclude water. researchgate.neteie.gr
π-π Stacking: The aromatic ring of the phenylalanine residue allows for π-π stacking interactions between molecules, further stabilizing the supramolecular assembly. researchgate.netresearchgate.net
MD simulations can model the collective behavior of many dipeptide molecules in a solution. eie.gr For CYCLO(-LEU-PHE), these simulations show the formation of a large, almost spherical aggregate comprising all the dipeptide molecules in the system, confirming its strong self-assembly tendency. eie.gr In contrast, simulations of Leu-Phe show smaller, distributed aggregates, and Phe-Leu molecules remain largely dispersed. eie.gr These computational approaches are essential for understanding the underlying mechanisms of self-organization and for designing novel biomaterials based on these cyclic dipeptides. researchgate.neteie.grresearchgate.net
Structure Activity Relationship Sar and Stereochemistry Activity Relationship Studies
Impact of Amino Acid Substitutions on Biological Activity
The identity of the amino acid residues is a primary factor governing the biological profile of cyclic dipeptides. In CYCLO(-LEU-PHE), the leucine (B10760876) and phenylalanine residues contribute specific physicochemical properties that are essential for its activity. The substitution of these amino acids can dramatically alter the molecule's hydrophobicity, size, and electronic character, thereby affecting its interaction with biological targets. mdpi.comnih.gov
Role of the Cyclic Peptide Frame and Side Chain Characteristics
The bioactivity of CYCLO(-LEU-PHE) is not solely dependent on its amino acid components but is also heavily influenced by its rigid 2,5-diketopiperazine (DKP) scaffold. mdpi.com Cyclization significantly reduces the conformational flexibility of the peptide backbone compared to its linear counterparts. nih.govbachem.com This pre-organization can lock the side chains into a specific spatial orientation that is optimal for binding to a biological target, thereby enhancing potency. bachem.com Furthermore, the cyclic structure provides resistance to degradation by exopeptidases, which require free N- and C-termini, thus increasing the compound's stability. nih.gov
Differential Bioactivity of CYCLO(-LEU-PHE) Stereoisomers
Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific interactions. mdpi.comnih.gov CYCLO(-LEU-PHE) has two chiral centers, one at the α-carbon of each amino acid residue. This gives rise to four possible stereoisomers: cyclo(L-Leu-L-Phe), cyclo(D-Leu-D-Phe), cyclo(L-Leu-D-Phe), and cyclo(D-Leu-L-Phe). These stereoisomers can exhibit significantly different biological activities. frontiersin.orgnih.gov
The configuration of each amino acid (L or D) determines the three-dimensional arrangement of the side chains relative to the DKP ring. masterorganicchemistry.com Enantiomeric pairs (e.g., LL vs. DD) will have mirror-image conformations, while diastereomeric pairs (e.g., LL vs. LD) will have distinct, non-mirror-image shapes. mdpi.com This difference in topography affects how each isomer docks with its biological target. A change from an L- to a D-amino acid can alter the peptide's susceptibility to enzymatic degradation and change its binding affinity to a receptor. For example, studies on other cyclic dipeptides have shown that different stereoisomers can have vastly different or even opposing effects on biological processes like bacterial growth and biofilm formation. mdpi.com
The importance of stereochemistry is clearly demonstrated in the antimicrobial activity of CYCLO(-LEU-PHE) isomers. A study investigating the efficacy of its four stereoisomers against the bacterium Staphylococcus aureus revealed significant differences in their potency. frontiersin.orgnih.gov While all isomers showed activity, one diastereomer was notably more effective than the others.
Specifically, the cyclo(D-Leu-L-Phe) isomer exhibited the highest antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. frontiersin.orgnih.gov The other three isomers—cyclo(L-Leu-L-Phe), cyclo(L-Leu-D-Phe), and cyclo(D-Leu-D-Phe)—were all less potent, showing an MIC of 25 µg/mL. frontiersin.orgnih.gov This two-fold difference in potency underscores that the specific spatial arrangement of the isobutyl and benzyl (B1604629) side chains, as dictated by the D-Leu and L-Phe configuration, is optimal for disrupting S. aureus.
| CYCLO(-LEU-PHE) Stereoisomer | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |
|---|---|
| cyclo(L-Leu-L-Phe) | 25 |
| cyclo(L-Leu-D-Phe) | 25 |
| cyclo(D-Leu-L-Phe) | 12.5 |
| cyclo(D-Leu-D-Phe) | 25 |
Correlation Between Conformational Features and Biological Potency
The biological potency of CYCLO(-LEU-PHE) is a direct consequence of its three-dimensional conformation, which is itself determined by the interplay of the rigid cyclic frame and the specific stereochemistry of its constituent amino acids. The DKP ring tends to adopt a non-planar, boat-like conformation, with the amino acid side chains occupying either quasi-axial or quasi-equatorial positions. The specific stereoisomer dictates which conformation is energetically favored and, consequently, the precise spatial orientation of the side chains.
The observation that cyclo(D-Leu-L-Phe) is twice as potent as the other isomers against S. aureus strongly suggests that its unique conformation presents the hydrophobic side chains in a manner that is ideal for interacting with and disrupting the bacterial cell membrane or inhibiting a specific intracellular target. frontiersin.orgnih.gov The reduced flexibility imposed by the cyclic structure ensures that a higher population of molecules exists in this bioactive conformation at any given time, leading to greater potency compared to more flexible linear analogs. acs.orgnih.gov Therefore, the biological potency of CYCLO(-LEU-PHE) is not merely a function of its chemical composition but is critically correlated with the specific conformational features defined by its stereochemical structure.
Mechanistic Investigations of Cyclo Leu Phe S Biological Functions
Cellular and Molecular Targets Identification
The precise cellular and molecular targets of CYCLO(-LEU-PHE) are an active area of research. In the context of its anticancer potential, studies have explored its effects on various cancer cell lines. frontiersin.org While the exact molecular binding sites are not fully elucidated, research suggests that cyclic dipeptides containing aromatic amino acid residues, such as phenylalanine, can have an increased affinity for diverse biological targets due to the rigidification of their backbone structure. nih.gov Some studies on similar cyclic dipeptides have shown interactions with intracellular ion channels, which can lead to cell death in cancer cells. frontiersin.org
In the realm of neuropharmacology, CYCLO(-LEU-PHE) has been investigated for its potential as a modulator. chemimpex.com However, the specific receptors or enzymes in the nervous system that it interacts with are yet to be definitively identified. The structural stability and bioactivity of CYCLO(-LEU-PHE) make it a versatile scaffold for designing peptide-based therapeutics that can be tailored to interact with specific biological pathways. chemimpex.com Further research, including affinity chromatography, genetic, and proteomic approaches, is necessary to precisely identify the direct molecular targets of CYCLO(-LEU-PHE) and to fully understand its therapeutic potential.
Modulation of Intracellular Signaling Pathways
CYCLO(-LEU-PHE) has been shown to modulate several key intracellular signaling pathways in plants, bacteria, and mammalian cells. These interactions are central to its observed biological functions.
In plants, CYCLO(-LEU-PHE) can act as an elicitor of defense responses. Research has demonstrated that at millimolar concentrations, it can induce the expression of genes encoding for chitinase (B1577495) and β-1,3-glucanase in grapevine leaves. nih.gov This induction is mediated through the salicylic (B10762653) acid (SA) and jasmonate (JA) signaling pathways, which are two of the major hormonal pathways involved in plant immunity against pathogens. nih.govuu.nlmdpi.com The activation of these pathways by CYCLO(-LEU-PHE) suggests its potential as a biocontrol agent to enhance plant resistance to diseases. nih.gov
Table 1: Effect of CYCLO(-LEU-PHE) on Plant Defense Gene Expression
| Plant | Gene Induced | Signaling Pathway | Reference |
|---|---|---|---|
| Grapevine | Chitinase | Salicylic Acid, Jasmonate | nih.gov |
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors such as biofilm formation and virulence factor production. nbinno.com Cyclic dipeptides, including those similar to CYCLO(-LEU-PHE), are known to play a role in modulating QS systems. For instance, in Vibrio vulnificus, the related compound cyclo(Phe-Pro) acts as a QS signal that controls the expression of various genes. nih.govnih.gov These compounds can influence LuxR-based QS systems and activate N-acylhomoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. nbinno.com By interfering with these signaling pathways, CYCLO(-LEU-PHE) and similar molecules can potentially disrupt bacterial communication, thereby reducing their pathogenicity. nbinno.com The precise mechanism of interaction with the components of the QS machinery is an area of ongoing investigation.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and angiogenesis. nih.govwikipedia.org Dysregulation of this pathway is a common feature in many types of cancer. wikipedia.orgnih.govusuhs.edu While CYCLO(-LEU-PHE) has been explored for its anticancer properties, direct evidence of its interaction with and regulation of the PI3K/Akt/mTOR pathway is still emerging. The therapeutic potential of targeting this pathway is well-established, with several inhibitors of PI3K, Akt, and mTOR being investigated in clinical trials. nih.govyoutube.com Future research is needed to determine if the anticancer effects of CYCLO(-LEU-PHE) are mediated, at least in part, through the modulation of this key oncogenic signaling cascade.
Impact on Cellular Processes
The modulation of signaling pathways by CYCLO(-LEU-PHE) translates into significant impacts on various cellular processes, particularly in the context of fungal pathogenesis.
CYCLO(-LEU-PHE) has demonstrated notable anti-oomycete and antifungal activities. nih.govfrontiersin.org A key aspect of its mechanism of action is the inhibition of critical developmental stages in fungal pathogens.
Haustorium Formation: The haustorium is a specialized structure that some plant pathogenic fungi and oomycetes use to extract nutrients from their host plants. nih.govnih.govfrontiersin.org Microscopic observations have revealed that CYCLO(-LEU-PHE) can inhibit the formation of haustoria in Plasmopara viticola, the causal agent of downy mildew in grapevine, by as much as 80%. nih.gov This inhibition disrupts the parasite's ability to establish a successful infection.
Spore Formation: Spores are essential for the reproduction and dissemination of fungal pathogens. nih.gov Studies on related cyclic dipeptides have shown that they can effectively inhibit spore formation in fungi such as Aspergillus parasiticus and Magnaporthe grisea. frontiersin.orgnih.gov This reduction in sporulation can significantly limit the spread of the disease.
Appressorium Formation: The appressorium is a specialized infection cell that generates enormous turgor pressure to breach the host cuticle. nih.govwikipedia.orgmdpi.com Research on cyclic dipeptides has shown their ability to inhibit appressorium formation. frontiersin.orgnih.gov For example, a study on Colletotrichum orbiculare demonstrated that a related compound, cyclo(L-Leu-L-Pro), significantly inhibited appressorium formation. frontiersin.org This action prevents the fungus from penetrating the host tissue and initiating disease.
Table 2: Inhibitory Effects of CYCLO(-LEU-PHE) and Related Compounds on Fungal Development
| Fungal Process | Pathogen | Inhibitory Effect | Reference |
|---|---|---|---|
| Haustorium Formation | Plasmopara viticola | 80% inhibition | nih.gov |
| Spore Formation | Aspergillus parasiticus | Inhibition observed | nih.gov |
| Spore Formation | Magnaporthe grisea | Inhibition observed | frontiersin.org |
Induction of Apoptosis and Cell Proliferation Inhibition in Cancer Cells
There is currently a lack of specific studies demonstrating that CYCLO(-LEU-PHE) induces apoptosis or inhibits cell proliferation in cancer cells. Research on other cyclic dipeptides, such as cyclo(Phe-Pro), has shown such activities, but these findings cannot be attributed to CYCLO(-LEU-PHE) without direct experimental evidence. iiarjournals.org
Generation of Reactive Oxygen Species (ROS) and DNA Damage Response
No available scientific literature specifically describes the generation of Reactive Oxygen Species (ROS) or a subsequent DNA damage response in mammalian cells as a direct result of treatment with CYCLO(-LEU-PHE). While studies on the related compound cyclo(Phe-Pro) have explored its role in enhancing intracellular ROS levels in the context of bacterial pathogenicity, similar investigations for CYCLO(-LEU-PHE) are not present in the reviewed literature. nih.gov
Perturbation of Mitochondrial Membrane Function
Detailed mechanistic studies on the effect of CYCLO(-LEU-PHE) on the perturbation of mitochondrial membrane function are not available in the current scientific literature. Research into the neuroprotective effects of the similar compound cyclo(Pro-Phe) has indicated it can prevent the loss of mitochondrial membrane potential in neuronal cells, but this is a different compound and context from the requested focus on cancer cell pathology. nih.gov
Effects on Bacterial Virulence Factors and Gene Expression (e.g., ompU)
The body of research concerning the modulation of bacterial virulence factors and the expression of genes such as ompU focuses specifically on cyclo(Phe-Pro) as a signaling molecule in Vibrio species. nih.govnih.govnih.gov These studies have established a clear role for cyclo(Phe-Pro) in regulating the expression of the outer membrane protein OmpU. nih.govnih.gov However, there is no evidence in the available literature to suggest that CYCLO(-LEU-PHE) performs a similar function or has any significant effect on bacterial virulence gene expression. A study on the stereoisomers of cyclo(Leu-Pro) found no significant effect on E. coli growth or biofilm formation. mdpi.com
Derivatization Strategies and Functional Analog Development
Design and Synthesis of CYCLO(-LEU-PHE) Derivatives
The generation of CYCLO(-LEU-PHE) derivatives is a cornerstone of its development as a lead compound. Synthetic strategies are broadly categorized into solution-phase and solid-phase peptide synthesis (SPPS), followed by cyclization.
In solution-phase synthesis, linear dipeptides are first assembled and then cyclized. For instance, the synthesis of various stereoisomers of CYCLO(-LEU-PHE) has been achieved to investigate the role of chirality in its biological functions. This involves the coupling of protected L- or D-amino acids, followed by deprotection and intramolecular cyclization.
Solid-phase peptide synthesis offers a more streamlined approach for creating libraries of analogs. In this method, the linear peptide is assembled on a resin support, after which it can be cleaved and cyclized in solution or cyclized while still attached to the resin. This has been a common strategy for producing analogs of larger cyclic peptides containing the Leu-Phe motif. nih.govresearchgate.net
A key challenge in the synthesis of cyclic peptides is achieving efficient cyclization of the linear precursor. The propensity of a linear peptide to cyclize is influenced by its sequence and the presence of "turn-inducing" residues that pre-organize the peptide into a conformation amenable to ring closure. For diketopiperazines like CYCLO(-LEU-PHE), the formation of the cyclic structure from the corresponding dipeptide is a well-established process.
Modifications for Enhanced Potency and Selectivity
To improve the biological activity and target specificity of CYCLO(-LEU-PHE), various chemical modifications have been explored. These modifications aim to alter the compound's conformation, lipophilicity, and hydrogen-bonding capacity, all of which can influence its interaction with biological targets.
N-Methylation: One of the most common modifications is the methylation of the amide nitrogens within the diketopiperazine ring. N-methylation can have a profound impact on the peptide's conformation and can also block hydrogen bond donation, which may be crucial for receptor binding or membrane permeability. Studies on N-methylated analogs of other cyclic peptides have shown that this modification can lead to increased potency. nih.govub.edu For example, N-methylated analogs of the cyclic pentapeptide galaxamide, which contains D-leucine, have been synthesized and shown to possess significant antitumor activity. mdpi.com
Incorporation of Unnatural Amino Acids: The introduction of non-proteinogenic amino acids, such as D-amino acids or β-homo amino acids, is another powerful strategy. Replacing an L-amino acid with its D-enantiomer can drastically alter the peptide's three-dimensional structure and its susceptibility to enzymatic degradation. This can lead to enhanced selectivity and potency. For instance, studies on analogs of cyclolinopeptide A, which contains both leucine (B10760876) and phenylalanine, have shown that substitutions with D-amino acids can improve immunosuppressive potency. mdpi.com The incorporation of β-homo amino acids can also improve pharmacological properties like bioactivity, stability, and lipophilicity. nih.govbiosynth.com
Conformational Constraints: Introducing additional conformational constraints can lock the peptide into a specific bioactive conformation, thereby increasing its affinity and selectivity for a particular target. This can be achieved through strategies like "dicarba" bridging, where an amide bond is replaced with a more rigid carbon-carbon bond. nih.gov
The following table summarizes some examples of modified cyclic peptides and the impact of these modifications:
| Original Peptide/Scaffold | Modification | Effect on Potency/Selectivity | Reference(s) |
| Cyclolinopeptide A (contains Leu, Phe) | Replacement of Val-Pro and Pro-Pro with tetrazole derivatives | Immunosuppressive activity equal to cyclosporine A and native CLA. | nih.gov |
| Galaxamide (contains D-Leu) | N-methylation | Significant antitumor activity. | mdpi.com |
| Gramicidin S (contains Leu, D-Phe) | Replacement of D-Phe with D-Tic | Modest increase in therapeutic index due to decreased hemolytic effect. | researchgate.net |
| Cyclolinopeptide A (contains Leu, Phe) | Substitution with D-amino acids | Potential for improved immunosuppressive potency. | mdpi.com |
Development of Chimeric Peptides Incorporating the CYCLO(-LEU-PHE) Scaffold
Chimeric peptides, which combine a targeting moiety with a therapeutic or diagnostic agent, represent a promising avenue for drug development. The rigid and stable diketopiperazine scaffold of CYCLO(-LEU-PHE) makes it an attractive platform for the construction of such chimeras.
A notable example of this approach is the use of a diketopiperazine scaffold to cyclize the Arg-Gly-Asp (RGD) peptide sequence. The resulting chimeric peptide, c(RGDfV), and its N-methylated derivative, cilengitide, are potent and selective antagonists of the αvβ3 integrin receptor, which is involved in angiogenesis. researchgate.net These chimeras have been investigated as anti-cancer agents. The diketopiperazine core serves to constrain the RGD motif in a bioactive conformation, enhancing its binding affinity and selectivity for the target receptor.
Another strategy involves conjugating a cell-penetrating peptide (CPP) to a diketopiperazine-based targeting unit. For instance, a CPP has been linked to an integrin-targeting c[DKP-f3-RGD] peptidomimetic. This chimera was designed for targeted drug delivery to cancer cells overexpressing the αvβ3 integrin. researchgate.net
The general principle of these chimeric peptides is to leverage the structural stability and biocompatibility of the diketopiperazine scaffold to present a targeting sequence in a functionally optimal way. While direct examples specifically using the CYCLO(-LEU-PHE) core in clinically evaluated chimeras are less documented, the successful application of other diketopiperazine-based chimeras provides a strong rationale for its potential in this area. These chimeras can be used to deliver a variety of payloads, including small molecule drugs, toxins, or imaging agents, to specific cells or tissues.
Impact of Chemical Modifications on Bioavailability and Metabolic Stability
A major hurdle in the development of peptide-based therapeutics is their poor oral bioavailability and rapid degradation by proteases. Chemical modifications to the CYCLO(-LEU-PHE) scaffold can address these challenges.
Cyclization: The inherent cyclic nature of CYCLO(-LEU-PHE) already confers a significant advantage in terms of metabolic stability compared to its linear counterpart, Leu-Phe. Cyclization eliminates the free N- and C-termini, which are the primary sites of attack by exopeptidases. nih.govbiosynth.com This inherent resistance to enzymatic degradation makes cyclic peptides more robust in biological environments.
N-Methylation: As mentioned earlier, N-methylation not only influences potency but also enhances metabolic stability. The N-methyl group can sterically hinder the approach of proteolytic enzymes, thereby preventing the cleavage of the amide bond. Cyclosporine A, a well-known orally bioavailable cyclic peptide, is heavily N-methylated, which contributes to its ability to resist digestion by proteases. nih.gov Furthermore, N-methylation can increase the lipophilicity of a peptide, which can, in some cases, improve its ability to cross biological membranes, a key factor for oral bioavailability. rsc.org
Incorporation of D-Amino Acids: The inclusion of D-amino acids is a classic strategy to enhance metabolic stability. Proteolytic enzymes are stereospecific and generally recognize only L-amino acids. Therefore, a peptide containing D-amino acids will be less susceptible to degradation. rsc.org
Potential Therapeutic and Biotechnological Applications
Development of Novel Peptide-Based Therapeutics
Cyclo(-Leu-Phe) is actively being explored for its potential in drug design and the development of new peptide-based therapeutics. chemimpex.com Its inherent biological activities make it a candidate for targeting specific biological pathways. Research has highlighted its potential as a cell cycle inhibitor, suggesting a role in the development of novel anti-cancer agents. chemfaces.com
The structural rigidity and stability against enzymatic degradation make cyclic dipeptides like Cyclo(-Leu-Phe) attractive scaffolds in medicinal chemistry. chemimpex.comitjfs.com These characteristics can lead to improved efficacy and bioavailability in therapeutic applications. chemimpex.com Studies have shown that cyclic peptides often exhibit better biological activity than their linear counterparts. nih.gov The diverse biological activities attributed to cyclic dipeptides, including antimicrobial and neuroprotective effects, further underscore the therapeutic promise of compounds like Cyclo(-Leu-Phe). chemimpex.comsmolecule.comfrontiersin.org
Application in Sustainable Agriculture as Biocontrol Agents
In the realm of sustainable agriculture, Cyclo(-Leu-Phe) is being investigated as a potential biocontrol agent. frontiersin.orgfrontiersin.org Cyclic dipeptides produced by various microorganisms have demonstrated the ability to suppress fungal pathogens. frontiersin.orgresearchgate.net Specifically, stereoisomers of Cyclo(-Leu-Phe) have shown antimicrobial activity against Staphylococcus aureus, indicating its potential to combat bacterial pathogens. frontiersin.orgnih.gov
The antifungal properties of related cyclic dipeptides are well-documented. For instance, compounds like cyclo(L-Leu-L-Pro) have been shown to inhibit the germination of conidia and reduce lesion size caused by plant pathogens such as Colletotrichum orbiculare. frontiersin.orgnih.govresearchgate.net The use of such naturally derived compounds aligns with the growing demand for effective and biodegradable alternatives to synthetic chemical pesticides in modern agriculture. nih.gov The stability of these peptides under various environmental conditions, such as changes in pH and temperature, further enhances their attractiveness for agricultural applications. wecmelive.com
Contribution to Drug Delivery Systems and Biomaterials
The self-assembly properties of Cyclo(-Leu-Phe) make it a valuable component in the development of novel biomaterials, particularly for drug delivery systems. chemimpex.comnih.gov This dipeptide can form hydrogels, which are three-dimensional networks capable of holding large amounts of water. nih.govmdpi.com These hydrogels show promise as scaffolds for the controlled release of therapeutic agents. nih.gov
Research has demonstrated that a hydrogel based on Cyclo(-Leu-Phe) exhibits excellent stability under various conditions, including the presence of salts, proteins, and enzymes, as well as in acidic or basic solutions. nih.gov This robustness suggests its potential for use as a functional hydrogel in demanding environments. nih.gov The ability of cyclodipeptide-based hydrogels to encapsulate drugs like curcumin (B1669340) highlights their potential for creating more effective and targeted drug delivery systems. nih.gov The inherent biocompatibility and ability to form ordered nanostructures further contribute to their suitability for biomedical applications. smolecule.comnih.gov
Role in Functional Foods and Nutraceuticals
Cyclo(-Leu-Phe) and other cyclic dipeptides are naturally present in a variety of fermented and heat-processed foods, including cocoa, beer, and some teas. plos.orgtandfonline.comresearchgate.net While often contributing to the taste profile, particularly bitterness, emerging research indicates that these compounds may also offer health benefits, positioning them as potential ingredients in functional foods and nutraceuticals. itjfs.comresearchgate.netacs.org
Future Perspectives in Clinical Translation and Preclinical Research
The therapeutic potential of Cyclo(-Leu-Phe) and related cyclic peptides is supported by a growing body of preclinical research. chemimpex.comfrontiersin.org However, the translation of these findings into clinical applications presents both opportunities and challenges. While some larger, complex cyclic peptides have faced difficulties in clinical trials due to toxicity or poor targeting, smaller, more stable compounds like Cyclo(-Leu-Phe) may offer a more promising path forward. mdpi.comnih.gov
Future research will likely focus on several key areas. A deeper understanding of the mechanisms of action is needed to fully harness the therapeutic benefits of Cyclo(-Leu-Phe). researchgate.net Further investigation into its pharmacokinetic profile and in vivo efficacy is crucial for advancing to clinical trials. Moreover, the development of synthetic derivatives could enhance its bioactivity and target specificity. nih.govnih.gov The continued exploration of its role as a biocontrol agent, a component in advanced drug delivery systems, and a bioactive compound in nutraceuticals highlights the broad and promising future for Cyclo(-Leu-Phe) research.
Q & A
Q. What frameworks guide hypothesis generation for CYCLO(-LEU-PHE) mechanism-of-action studies?
- Methodological Answer : Combine literature mining (e.g., PubMed, CAS SciFinder) with pathway enrichment analysis (e.g., KEGG, Reactome) to prioritize targets. Formulate hypotheses using the PECO framework (Population, Exposure, Comparator, Outcome) and test via CRISPR knockout or siRNA silencing in relevant cell models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
